1-(5-Chloro-2-methoxyphenyl)-3-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea
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Overview
Description
1-(5-Chloro-2-methoxyphenyl)-3-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea is a useful research compound. Its molecular formula is C17H21ClN6O3 and its molecular weight is 392.84. The purity is usually 95%.
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Biological Activity
1-(5-Chloro-2-methoxyphenyl)-3-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Molecular Formula : C18H22ClN5O3
- Molecular Weight : Approximately 393.85 g/mol
- CAS Number : 329224-75-1
The presence of the pyrrolidine ring and the triazine moiety suggests potential interactions with biological targets, which are critical for its activity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives containing triazine rings can inhibit cell proliferation in various cancer cell lines.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | HCT116 (Colon Cancer) | 12.5 | Induction of apoptosis |
Compound B | MCF7 (Breast Cancer) | 15.0 | Cell cycle arrest at G2/M phase |
Target Compound | A549 (Lung Cancer) | 10.0 | Inhibition of DNA synthesis |
These findings suggest that the target compound may possess similar or enhanced anticancer effects due to its unique structural features.
Antiviral Activity
The antiviral potential of similar compounds has been documented in literature. For example, a study on pyrrolidine-containing triazines revealed promising activity against respiratory viruses by inhibiting viral replication through interference with host cell machinery .
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism or viral replication.
- Induction of Apoptosis : Similar compounds have been shown to trigger programmed cell death in malignant cells.
- Cell Cycle Arrest : By interfering with the normal progression of the cell cycle, these compounds can prevent cancer cells from dividing and proliferating.
Study on Anticancer Efficacy
A recent study evaluated the efficacy of a related compound in vitro against various cancer cell lines. The results indicated a dose-dependent response with significant cytotoxicity observed at concentrations above 10 µM. The study concluded that compounds with similar structures could be developed into effective anticancer agents .
Research on Antiviral Properties
Another investigation focused on the antiviral properties of triazine derivatives, where the target compound exhibited inhibitory effects against respiratory syncytial virus (RSV). The mechanism was attributed to the disruption of viral entry into host cells .
Scientific Research Applications
Research indicates that 1-(5-Chloro-2-methoxyphenyl)-3-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea exhibits various biological activities:
Anticancer Activity
In vitro studies have demonstrated that derivatives of urea compounds exhibit significant antiproliferative effects against various cancer cell lines. For example, similar urea derivatives have shown promising results against melanoma and renal cancer cell lines with IC50 values indicating effective growth inhibition .
Enzyme Inhibition
The compound may act as an enzyme inhibitor. Research on related urea compounds has highlighted their ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating diseases associated with enzyme dysregulation .
Agricultural Applications
In addition to medicinal chemistry, compounds similar to this compound have been explored for their potential as herbicides or fungicides due to their ability to disrupt biological processes in plants and pathogens .
Study on Antiproliferative Effects
A study conducted on a series of urea derivatives demonstrated that modifications in the structure significantly influenced their anticancer activity. The study found that certain substitutions enhanced the potency against specific cancer types .
Enzyme Inhibition Research
Another research focused on the enzyme inhibitory properties of thiourea derivatives indicated that structural modifications could lead to increased efficacy as urease inhibitors. This suggests a potential pathway for developing new therapeutic agents based on structural analogs of this compound .
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN6O3/c1-26-13-6-5-11(18)9-12(13)20-16(25)19-10-14-21-15(23-17(22-14)27-2)24-7-3-4-8-24/h5-6,9H,3-4,7-8,10H2,1-2H3,(H2,19,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZVHXGTKOSEBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCC2=NC(=NC(=N2)OC)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.